molecular formula C19H14N2O2S B5815379 N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide

N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide

Cat. No. B5815379
M. Wt: 334.4 g/mol
InChI Key: FYMRCKXAYWHKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neuroscience, BTA-1 has been shown to increase the levels of acetylcholine and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. In cancer research, BTA-1 has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
BTA-1 has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, BTA-1 has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In cancer research, BTA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials with potential applications in lighting and display technologies.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages as a research tool, including its neuroprotective and anticancer properties, as well as its potential as a building block for luminescent materials. However, there are also limitations to its use, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of BTA-1. In neuroscience, further studies are needed to fully understand the mechanism of action of BTA-1 and its potential as a therapeutic agent for neurodegenerative diseases. In cancer research, more research is needed to determine the optimal dosage and administration of BTA-1 for the treatment of various types of cancer. In materials science, further studies are needed to explore the potential applications of BTA-1 as a building block for luminescent materials with improved properties.

Synthesis Methods

BTA-1 can be synthesized through a multistep process involving the condensation of 2-aminophenol with 2-bromoacetophenone, followed by cyclization with thiophene-2-carbaldehyde. The final product is obtained through purification and recrystallization.

Scientific Research Applications

BTA-1 has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and materials science. In neuroscience, BTA-1 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, BTA-1 has been found to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials.

properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-8-9-16-17(11-14)23-19(21-16)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRCKXAYWHKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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